Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Methyl 3-Amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
The hydrochloride salt form of cyclobutane-based amines provides enhanced aqueous solubility relative to the free base, a phenomenon documented across structurally analogous 4-fluorophenyl cyclobutane derivatives . The free base methyl ester (CAS 1889011-16-8, MW 223.24 g/mol) is a neutral lipophilic molecule with limited water solubility, whereas the HCl salt (CAS 2763760-18-3, MW 259.70 g/mol) incorporates a stoichiometric equivalent of HCl, conferring ionic character that increases polarity and aqueous dissolution rate. This differential is critical for aqueous reaction conditions, salt metathesis protocols, and analytical method development. For the analogous trans-3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride (CAS 1807940-50-6), the hydrochloride salt is explicitly characterized as 'typically more soluble in water compared to its free base form, which can enhance its utility in pharmaceutical applications' .
| Evidence Dimension | Aqueous solubility and solid-state handling properties (salt form vs. free base) |
|---|---|
| Target Compound Data | Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate hydrochloride (CAS 2763760-18-3); ionic hydrochloride salt, MW 259.70 g/mol; expected enhanced aqueous solubility and improved solid handling relative to free base . |
| Comparator Or Baseline | Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate free base (CAS 1889011-16-8); neutral molecule, MW 223.24 g/mol; 95% purity (Sigma-Aldrich) . |
| Quantified Difference | No direct aqueous solubility measurement (mg/mL) available for either form of this exact compound. Class-level inference: across structurally analogous 4-fluorophenyl cyclobutanamine systems, hydrochloride salts are reported to exhibit qualitatively superior aqueous solubility versus free base forms . |
| Conditions | General salt-form comparison; validated for the trans-3-(4-fluorophenyl)cyclobutan-1-amine system (CAS 1807940-50-6 vs. corresponding free amine) . |
Why This Matters
For procurement in aqueous or protic reaction workflows, the HCl salt eliminates the need for in-situ salt formation or solubilization additives, directly reducing process steps and improving gravimetric accuracy during small-scale synthesis.
